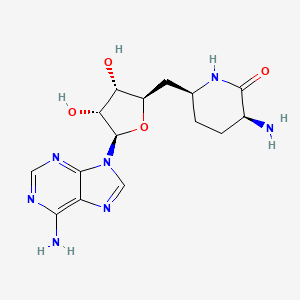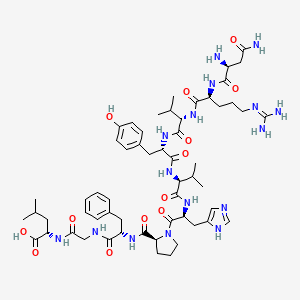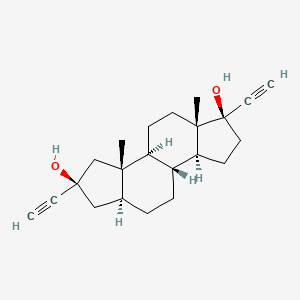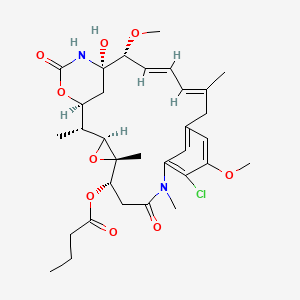
5'-Deoxy-5'-(3-aminopiperidin-2-one-6-yl)adenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antibiotic A9145e is a biochemical.
Wissenschaftliche Forschungsanwendungen
1. Biochemical and Genomic Applications
5'-amino-5'-deoxy nucleoside and nucleotide analogs, including 5'-Deoxy-5'-(3-aminopiperidin-2-one-6-yl)adenosine, are essential in various biological, pharmaceutical, and genomic applications due to their increased reactivity compared to hydroxyls. These analogs are synthesized from naturally occurring nucleosides, showing their utility in DNA incorporation and genomic sequence analysis (Wolfe et al., 2002).
2. Adenosine Receptor Antagonism and Inverse Agonism
Research has explored the role of adenosine analogs as selective antagonists and inverse agonists for adenosine receptors, particularly the adenosine A(1) receptor. Modifications, such as the removal of the 5'-OH group and introduction of substituents at the 3'-NH(2) position, have been instrumental in understanding receptor affinity and inverse agonist behavior (van Calenbergh et al., 2002).
3. Influence on DNA Stability
Incorporation of modified bases like 2'-Deoxy-8-(propyn-1-yl)adenosine in oligodeoxyribonucleotides has been studied for its impact on the stability of duplex and quadruplex DNA structures. These studies provide insights into the stability mechanisms of DNA and its potential for therapeutic applications (Catalanotti et al., 2000).
4. Nonenzymatic Nucleic Acid Copying
Research on 3'-amino-3'-deoxy analogs of nucleotides, which include 5'-Deoxy-5'-(3-aminopiperidin-2-one-6-yl)adenosine, has demonstrated their potential in nonenzymatic copying of nucleic acid templates. This is crucial for understanding the origins of life and the development of new synthetic biology methods (Izgu et al., 2016).
5. Inhibition of MTAP for Antiproliferative Agents
The synthesis of potent inhibitors of human 5'-deoxy-5'-methylthioadenosine phosphorylase (MTAP) is a significant area of study. Inhibiting MTAP is a potential target in antiproliferative therapy, demonstrating the role of adenosine analogs in cancer research (Kamath et al., 2004).
Eigenschaften
CAS-Nummer |
67214-43-1 |
|---|---|
Produktname |
5'-Deoxy-5'-(3-aminopiperidin-2-one-6-yl)adenosine |
Molekularformel |
C15H21N7O4 |
Molekulargewicht |
363.37 g/mol |
IUPAC-Name |
(3S,6S)-3-amino-6-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]piperidin-2-one |
InChI |
InChI=1S/C15H21N7O4/c16-7-2-1-6(21-14(7)25)3-8-10(23)11(24)15(26-8)22-5-20-9-12(17)18-4-19-13(9)22/h4-8,10-11,15,23-24H,1-3,16H2,(H,21,25)(H2,17,18,19)/t6-,7-,8+,10+,11+,15+/m0/s1 |
InChI-Schlüssel |
BWDKBEBWUPIWNC-RRDIACHRSA-N |
Isomerische SMILES |
C1C[C@@H](C(=O)N[C@@H]1C[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)N |
SMILES |
C1CC(C(=O)NC1CC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)N |
Kanonische SMILES |
C1CC(C(=O)NC1CC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)N |
Aussehen |
Solid powder |
Andere CAS-Nummern |
67214-43-1 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Antibiotic A9145e; 35391 RP; Antibiotic 35391 RP; Antibiotic A9145 E. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















